molecular formula C15H14ClNO2 B14132601 4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide

4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide

Cat. No.: B14132601
M. Wt: 275.73 g/mol
InChI Key: AMNQWDWQUUJOLV-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.737 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide typically involves the acylation of 3-methoxy-4-methylaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of hydroxylated benzamides.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of substituents in this compound gives it distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-N-(3-methoxy-4-methylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-3-8-13(9-14(10)19-2)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18)

InChI Key

AMNQWDWQUUJOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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